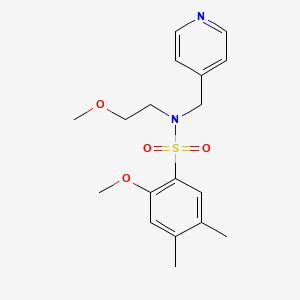
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Photocatalytic and Photosensitizing Applications
Compounds containing benzenesulfonamide derivatives, such as the zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photocatalytic and photosensitizing applications. The synthesized zinc(II) phthalocyanine with benzenesulfonamide substituents exhibited properties suitable for photocatalytic applications, including good solubility in common solvents and favorable fluorescence, singlet oxygen production, and photostability. These features are essential for effective photocatalytic processes and have implications for applications like photodynamic therapy, an alternative cancer treatment method. The detailed investigation into the spectroscopic, photophysical, and photochemical properties of these compounds reveals their potential as photosensitizers, particularly in medical and environmental photocatalysis applications (Öncül, Öztürk, & Pişkin, 2021).
Catalysts for Polymerization Processes
The use of palladium aryl sulfonate phosphine catalysts, incorporating benzenesulfonamide derivatives, has been explored in the copolymerization of acrylates with ethene. These catalysts demonstrate the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, producing high molecular weight polymers in high yields. This suggests their utility in designing more efficient and selective catalytic systems for polymer production, highlighting the importance of such compounds in the polymer industry (Skupov et al., 2007).
Antibacterial Agents
Benzenesulfonamide derivatives have also been investigated for their antibacterial properties. Specifically, a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated inhibitory action against Escherichia coli. This suggests potential applications of such compounds in developing novel antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitors
N-Substituted benzenesulfonamides have been explored as carbonic anhydrase inhibitors (CAIs), indicating their potential in medical applications, particularly in treating conditions where inhibition of carbonic anhydrase is beneficial. These studies have shed light on the binding mechanisms of such inhibitors to the enzyme, providing insights that could guide the development of more effective CAIs (Di Fiore et al., 2011).
Safety And Hazards
This involves identifying any potential hazards associated with the compound. It may include toxicity data, handling precautions, and disposal methods.
Future Directions
This involves discussing potential future research directions. It may include potential applications of the compound, areas of its chemistry that need further exploration, and its potential impact on science and industry.
Please consult with a professional chemist or a trusted source for more specific and detailed information. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXGFDZOFNFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)
![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
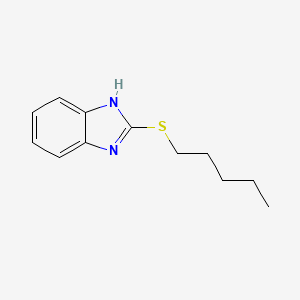
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)


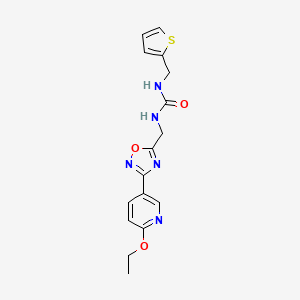
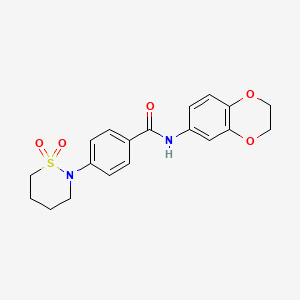
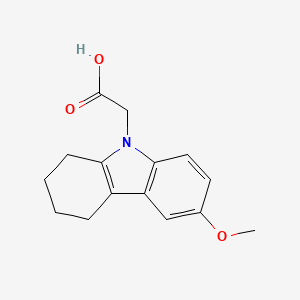

![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)